molecular formula C9H12ClNO3 B581972 Amino(3-methoxyphenyl)acetic acid hydrochloride CAS No. 709043-23-2

Amino(3-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B581972
CAS No.: 709043-23-2
M. Wt: 217.649
InChI Key: PQGFWAYHLXGUED-UHFFFAOYSA-N
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Description

Amino(3-methoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(3-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through a series of steps, including condensation, reduction, and acidification, to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Amino(3-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Amino(3-methoxyphenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amino(3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 3-Methoxyphenylacetic acid
  • 3-Methoxybenzylamine
  • 3-Methoxyphenylglycine

Comparison: Amino(3-methoxyphenyl)acetic acid hydrochloride is unique due to its specific structure, which combines an amino group with a methoxyphenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the amino group allows for additional reactivity and potential biological activity .

Biological Activity

Amino(3-methoxyphenyl)acetic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H17ClNO3, with a molecular weight of approximately 288.75 g/mol. The compound features an amino group, which enhances its reactivity and potential interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation in biological models, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : The compound's structure suggests enhanced neuroprotective properties, which are under investigation for potential applications in neurodegenerative diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting their normal function.
  • Receptor Modulation : The compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
  • Gene Expression Regulation : It may affect gene expression by interacting with transcription factors and other regulatory proteins.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds based on their structural similarities and biological activities. The following table summarizes key comparisons:

Compound NameMolecular FormulaBiological Activity
This compoundC15H17ClNO3Antimicrobial, anti-inflammatory
Amino(4-phenoxyphenyl)acetic acid hydrochlorideC14H14ClNO3Similar anti-inflammatory effects
Amino(2-naphthyl)acetic acidC12H11NO2Exhibits analgesic properties

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Research : In a model of induced inflammation, the compound demonstrated a marked reduction in inflammatory markers, supporting its use in developing anti-inflammatory therapies.
  • Neuroprotection Trials : Preliminary trials have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative conditions.

Properties

IUPAC Name

2-amino-2-(3-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGFWAYHLXGUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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